molecular formula C8H8Cl2N2O2 B11785960 Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate

Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate

Cat. No.: B11785960
M. Wt: 235.06 g/mol
InChI Key: LJTQIFXVXAVYEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability properties. This makes it particularly valuable in applications requiring precise chemical modifications and stability under various conditions .

Biological Activity

Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its notable biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological properties.

Chemical Structure and Properties

Molecular Formula : C8H8Cl2N2O2C_8H_8Cl_2N_2O_2

Molecular Weight : 215.06g/mol215.06\,g/mol

IUPAC Name : this compound

SMILES Notation : CCOC(=O)C1=C(N=C(N1C(=O)OC)Cl)C(=NCl)

The compound features a pyrimidine ring substituted with a carboxylate group and two chloroethyl groups. This unique structural configuration contributes to its potential biological activity and applications in various fields, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions at the cellular level:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, related pyrimidine derivatives have shown potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Antitumor Activity : The structure suggests potential antitumor properties through interference with DNA synthesis and repair mechanisms in cancer cells. Compounds in this class have been noted for their ability to induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, particularly against gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.

Summary of Biological Activities

The following table summarizes the observed biological activities associated with this compound:

Activity TypeObservationsReference
COX InhibitionIC50 values comparable to celecoxib
Antitumor ActivityInduces apoptosis in cancer cell lines
AntimicrobialEffective against gram-positive bacteria

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Study on COX Inhibition : A comparative study evaluated the COX inhibitory effects of various pyrimidine derivatives, including this compound. Results indicated a significant reduction in COX-2 activity, suggesting that structural modifications enhance anti-inflammatory properties.
  • Antitumor Mechanisms : In vitro studies have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways. The activation of these pathways leads to programmed cell death, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research has indicated that this compound exhibits antimicrobial properties against specific strains of bacteria. Further investigation into its mechanism revealed potential disruption of bacterial cell wall synthesis.

Properties

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C8H8Cl2N2O2/c1-14-8(13)5-4-6(10)12-7(11-5)2-3-9/h4H,2-3H2,1H3

InChI Key

LJTQIFXVXAVYEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=N1)CCCl)Cl

Origin of Product

United States

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